molecular formula C16H19FN2O4 B2798360 3-{1-[2-(2-Fluorophenoxy)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2097894-15-8

3-{1-[2-(2-Fluorophenoxy)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one

Cat. No. B2798360
CAS RN: 2097894-15-8
M. Wt: 322.336
InChI Key: XSNFXBPELDBDOT-UHFFFAOYSA-N
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Description

3-{1-[2-(2-Fluorophenoxy)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinone antibiotics. It is commonly known as linezolid and is used in the treatment of various bacterial infections. The compound was first discovered in 1997 and was approved for use by the US FDA in 2000.

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen-containing heterocycle, is utilized extensively in medicinal chemistry for the development of treatments for various human diseases. The interest in pyrrolidine and its derivatives, including oxazolidin-2-one, stems from their efficiency in pharmacophore space exploration, contribution to molecular stereochemistry, and enhancement of three-dimensional molecular coverage. These features are pivotal in the design of new compounds with diverse biological profiles. Pyrrolidine-based molecules are known for their target selectivity, underscored by a variety of synthetic strategies and structural modifications that lead to different biological activities. The selectivity and biological activity of these compounds are significantly influenced by their stereochemistry and the spatial orientation of substituents, which dictates their interaction with proteins (Petri et al., 2021).

Oxazolidinones: Antibacterial Agents

Oxazolidinones represent a novel class of synthetic antimicrobial agents with a unique mechanism of protein synthesis inhibition. They display bacteriostatic activity against key human pathogens, including strains resistant to traditional antibiotics. The development of oxazolidinone derivatives, such as linezolid, showcases the potential of this chemical class in addressing the challenge of antimicrobial resistance. Research continues into refining the oxazolidinone nucleus to produce agents with greater potency and novel activity spectra. This endeavor highlights the ongoing quest for innovative solutions to combat resistant bacterial infections (Diekema & Jones, 2000).

properties

IUPAC Name

3-[1-[2-(2-fluorophenoxy)propanoyl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O4/c1-11(23-14-5-3-2-4-13(14)17)15(20)18-7-6-12(10-18)19-8-9-22-16(19)21/h2-5,11-12H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNFXBPELDBDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)N2CCOC2=O)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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